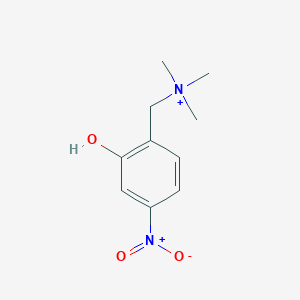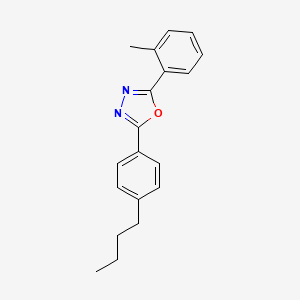![molecular formula C20H12FNO2S2 B11709236 (5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-{[5-(4-Fluorofenil)furan-2-YL]metilideno}-3-fenil-2-sulfanylideno-1,3-tiazolidin-4-ona es un complejo compuesto orgánico que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de furano, un grupo fluorofenilo y un núcleo de tiazolidinona. Sus distintas propiedades químicas lo convierten en objeto de estudio en química medicinal, ciencia de materiales y química orgánica sintética.
Métodos De Preparación
La síntesis de (5E)-5-{[5-(4-Fluorofenil)furan-2-YL]metilideno}-3-fenil-2-sulfanylideno-1,3-tiazolidin-4-ona suele implicar reacciones orgánicas multietapa. La ruta sintética a menudo comienza con la preparación del anillo de furano, seguida de la introducción del grupo fluorofenilo. El núcleo de tiazolidinona se construye entonces mediante reacciones de ciclación. Los reactivos comunes utilizados en estas reacciones incluyen compuestos que contienen azufre, derivados de fenilo y diversos catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de estas reacciones para su escalado, asegurando un alto rendimiento y pureza del compuesto final.
Análisis De Reacciones Químicas
(5E)-5-{[5-(4-Fluorofenil)furan-2-YL]metilideno}-3-fenil-2-sulfanylideno-1,3-tiazolidin-4-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en el compuesto.
Reducción: Esta reacción puede eliminar oxígeno o introducir hidrógeno en el compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, a menudo usando reactivos como halógenos o grupos alquilo.
Adición: Esta reacción puede añadir nuevos átomos o grupos al compuesto, a menudo usando reactivos como hidrógeno o halógenos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y diversos catalizadores para facilitar las reacciones. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados, pero pueden incluir versiones modificadas del compuesto original con nuevos grupos funcionales o estructuras alteradas.
Aplicaciones Científicas De Investigación
(5E)-5-{[5-(4-Fluorofenil)furan-2-YL]metilideno}-3-fenil-2-sulfanylideno-1,3-tiazolidin-4-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible fármaco candidato para el tratamiento de diversas enfermedades debido a su estructura química única y su actividad biológica.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-{[5-(4-Fluorofenil)furan-2-YL]metilideno}-3-fenil-2-sulfanylideno-1,3-tiazolidin-4-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en los procesos de la enfermedad, ejerciendo así efectos terapéuticos. Las dianas moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
(5E)-5-{[5-(4-Fluorofenil)furan-2-YL]metilideno}-3-fenil-2-sulfanylideno-1,3-tiazolidin-4-ona se puede comparar con otros compuestos similares, como:
- Compuesto 1-(5,5,5-tricloropentil)-1H-1,2,4-triazol con dihidrato de dicloromanganeso
- N-(terc-butil)-4-((6-yodo-4-oxo-2-propilquinazolin-3(4H)-il)metil)-1,1-bifenil-2-sulfonamida
Estos compuestos comparten algunas similitudes estructurales pero difieren en sus grupos funcionales específicos y propiedades químicas generales. La singularidad de (5E)-5-{[5-(4-Fluorofenil)furan-2-YL]metilideno}-3-fenil-2-sulfanylideno-1,3-tiazolidin-4-ona radica en su combinación de un anillo de furano, un grupo fluorofenilo y un núcleo de tiazolidinona, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H12FNO2S2 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12FNO2S2/c21-14-8-6-13(7-9-14)17-11-10-16(24-17)12-18-19(23)22(20(25)26-18)15-4-2-1-3-5-15/h1-12H/b18-12+ |
Clave InChI |
SUQFKBGRHVEXCJ-LDADJPATSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=S |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)
![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)

![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)

![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
